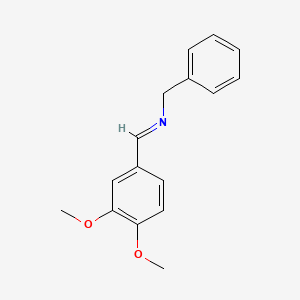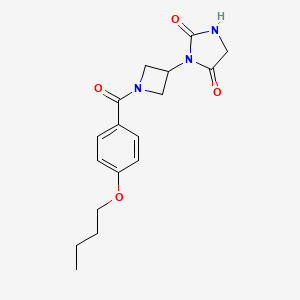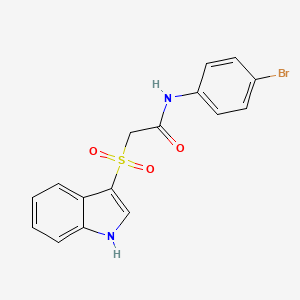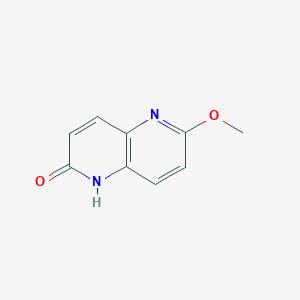![molecular formula C24H30ClN3O3S B2375609 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1185140-05-9](/img/structure/B2375609.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride” is a complex organic molecule. It is related to a class of compounds known as chalcone derivatives . These molecules have shown promising cytotoxic activity, indicating potential use in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield of the synthesis process was reported to be 64%, and the product was a semisolid . The synthesis process typically involves various organic reactions, and the exact method would depend on the specific structure of the target molecule .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and LCMS . These techniques provide information about the functional groups present in the molecule, the connectivity of the atoms, and the overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . The compound was reported to be a semisolid, and its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties were determined .Scientific Research Applications
Absorption, Metabolism, and Excretion Studies
Research focusing on compounds with complex structures often investigates their pharmacokinetics, including absorption, metabolism, and excretion, to understand their behavior in biological systems. For example, studies on Mirabegron, a β3-adrenoceptor agonist, detail its rapid absorption, metabolism to multiple metabolites, and recovery mainly as the unchanged form in urine and feces (Takusagawa et al., 2012). This research highlights the significance of understanding a compound's pharmacokinetic profile for its therapeutic application.
Pharmacological Effects and Safety
Another area of interest is the evaluation of new compounds for their pharmacological effects and safety profile. Studies on novel antiulcer compounds, for example, focus on their effectiveness, tolerability, and pharmacokinetics in humans (Uckert et al., 1989). Such research is crucial for developing new therapeutics that offer benefits over existing treatments.
Metabolic Pathways and Interaction Studies
Understanding the metabolic pathways and interactions of complex molecules with biological systems can reveal potential therapeutic applications or toxicological concerns. Research into the metabolism of compounds like benoxinate in humans provides valuable information on how these molecules are processed and their potential metabolites, aiding in the development of safer and more effective drugs (Kasuya et al., 1987).
Dermatological Applications and Allergenic Potential
Investigations into the dermatological applications and allergenic potential of compounds are also common. For example, studies on allergic contact dermatitis from local anesthetics like ethyl chloride and benzocaine provide insights into the allergenic potential of compounds used in topical medications (Jl et al., 2009).
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-5-26(6-2)9-10-27(24-25-23-17(4)11-16(3)12-21(23)31-24)22(28)14-18-7-8-19-20(13-18)30-15-29-19;/h7-8,11-13H,5-6,9-10,14-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVFUVBKCMJCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)



![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
